N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a morpholine ethylamine side chain and a 1,1,3-trioxo-thiazolidine moiety. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor binding . The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and pharmacokinetic properties due to its polar nature .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c19-15-5-12-25(20,21)18(15)13-1-3-14(4-2-13)26(22,23)16-6-7-17-8-10-24-11-9-17/h1-4,16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMZFINJVOQYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Pyridine-substituted analogs (e.g., ) demonstrate how aromatic nitrogen atoms may influence solubility or target affinity compared to morpholine .
Role of Morpholine Substituents
Morpholine derivatives are prevalent in drug design due to their balanced hydrophilicity and conformational flexibility. For example:
- Cytochrome P450 Inhibitors : WHO-listed compounds with morpholinylethyl groups exhibit inhibitory effects on cytochrome P450 3A4, suggesting analogous mechanisms for the target compound .
- Synthetic Accessibility : Morpholine is frequently incorporated via nucleophilic substitution or reductive amination, as seen in the synthesis of compound 26 () .
Thiazolidinone vs. Triazine Derivatives
- Thiazolidinone-Trioxo Core: The 1,1,3-trioxo group enhances electron-withdrawing capacity, which may stabilize negative charges in enzyme-binding pockets. IR spectra of similar compounds show νS=O stretches at ~1247–1255 cm⁻¹ and νC=O absence, confirming tautomeric stability in the thione form .
Spectroscopic and Analytical Data
- IR Spectroscopy: Thiazolidinone-trioxo compounds lack νC=O (~1663–1682 cm⁻¹) but show νS=O (~1247–1255 cm⁻¹) . Morpholine-containing analogs exhibit νNH stretches at 3278–3414 cm⁻¹, confirming secondary amine presence .
- NMR Data :
- ¹H-NMR of triazine derivatives shows aromatic protons at δ 7.5–8.5 ppm and morpholine protons at δ 3.5–4.0 ppm .
Preparation Methods
Thiazolidinone Ring Formation
4-Aminobenzenesulfonamide undergoes cyclocondensation with chloracetic acid and ammonium acetate in glacial acetic acid under reflux (3–48 hours). This forms the thiazolidinone ring via nucleophilic displacement and intramolecular cyclization. For example:
Oxidation to Trioxide
The thiazolidinone intermediate is oxidized to the 1,1,3-trioxo derivative using hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6 hours.
Key Data:
Alkylation of Sulfonamide Nitrogen
The sulfonamide nitrogen is alkylated with 2-(morpholin-4-yl)ethyl bromide under basic conditions.
Reaction Optimization
-
Reagents : 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonamide (1 eq), 2-(morpholin-4-yl)ethyl bromide (1.2 eq), potassium carbonate (2 eq).
-
Workup : The product is purified via flash chromatography (dichloromethane:methanol 10:0.5).
Key Data:
Alternative Route: Sulfonyl Chloride Coupling
For higher regioselectivity, the sulfonyl chloride intermediate is coupled with 2-(morpholin-4-yl)ethylamine.
Sulfonyl Chloride Synthesis
4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonic acid is treated with thionyl chloride (5 eq) in dichloromethane at 0°C for 2 hours, followed by room temperature stirring for 12 hours.
Amine Coupling
The sulfonyl chloride (1 eq) reacts with 2-(morpholin-4-yl)ethylamine (1.5 eq) in dichloromethane with triethylamine (2 eq) at 25°C for 4 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Coupling yield | 70–75% | |
| Reaction scale | Up to 10 g demonstrated |
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, 254 nm) confirms >95% purity with retention time 12.3 minutes.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors improves yield (80–85%) by optimizing residence time (30 minutes) and mixing efficiency.
Cost-Effective Purification
Recrystallization from ethanol/water (3:1) achieves 98% purity without chromatography.
Challenges and Mitigation Strategies
Q & A
Q. What synthetic methodologies optimize the yield and purity of this compound?
The synthesis involves multi-step protocols, including nucleophilic substitution and sulfonylation. Key parameters include:
- Temperature : 60–80°C for sulfonamide coupling ().
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency ().
- Catalysts : Triethylamine or DMAP enhances sulfonyl chloride activation (). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yield optimization (70–85%) requires strict anhydrous conditions ().
Q. Which analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., morpholine δ 2.4–3.1 ppm, sulfonamide δ 7.8–8.2 ppm) ().
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 452.1) ().
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and stability under accelerated degradation conditions ().
Advanced Research Questions
Q. How does the sulfonamide-thiazolidinone moiety influence reactivity in nucleophilic substitutions?
The electron-withdrawing sulfonyl group activates the benzene ring for electrophilic attacks. Experimental data show:
- Substitution Sites : Para-position reactivity dominates due to steric hindrance at meta ().
- Reaction Rates : Thiazolidinone’s electron-deficient sulfur accelerates SNAr reactions with amines (k ≈ 0.15 min⁻¹ at 25°C) (). Contrasting studies note reduced reactivity in polar solvents due to solvation effects ().
Q. What strategies address contradictions in reported IC50 values across biological assays?
Discrepancies arise from assay conditions:
- Cell permeability : LogP (2.8) limits intracellular accumulation in cell-based vs. cell-free assays ().
- Buffer systems : Phosphate buffers (pH 7.4) stabilize the sulfonamide group, while Tris buffers (pH 8.0) induce hydrolysis (t½ = 12 hrs vs. 6 hrs) (). Resolution : Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic activity) ().
Q. How do structural modifications impact kinase inhibition selectivity?
Structure-activity relationship (SAR) studies reveal:
- Morpholine substitution : Replacing morpholine with piperazine reduces IC50 by 3-fold against PI3Kα ().
- Thiazolidinone oxidation : The 1,1,3-trioxo group enhances hydrogen bonding with kinase ATP pockets (ΔG = -9.2 kcal/mol in docking studies) (). Comparative data suggest selectivity for tyrosine kinases (e.g., EGFR IC50 = 12 nM vs. VEGFR2 IC50 = 85 nM) ().
Methodological Considerations
Q. What protocols ensure stability in long-term pharmacological studies?
- Storage : -20°C in amber vials under argon prevents photodegradation and oxidation ().
- Formulation : Lyophilization with trehalose (1:1 w/w) maintains >90% stability after 6 months ().
- In vitro testing : Pre-dissolve in DMSO (10 mM stock), dilute in assay buffer containing 0.01% Tween-20 to avoid aggregation ().
Q. How to design experiments for analyzing metabolic pathways?
- LC-MS/MS : Monitor phase I metabolites (e.g., morpholine N-oxidation, tR = 4.2 min) and phase II glucuronides ().
- Microsomal incubations : Human liver microsomes (1 mg/mL) with NADPH regeneration system, quenched at 0/15/30/60 mins ().
Data Contradiction Analysis
Q. Why do conflicting reports exist about its solubility profile?
Variations arise from:
- Measurement methods : Shake-flask (pH 7.4: 0.8 mg/mL) vs. potentiometric titration (intrinsic solubility: 0.2 mg/mL) ().
- Polymorphism : Amorphous forms exhibit 2x higher solubility than crystalline forms ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
